

The Chemical Landscape of KY-05009: A Technical Guide for Researchers

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For researchers, scientists, and drug development professionals, this in-depth technical guide serves as a comprehensive resource on the chemical structure, properties, and mechanism of action of **KY-05009**, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK).

Core Chemical and Physical Properties

KY-05009, also known as 5-(4-Methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide, is a novel aminothiazole derivative.[1][2] Its fundamental chemical and physical properties are summarized below.



Property	Value	Reference	
Molecular Formula	C18H16N4O2S	[1][3]	
Molecular Weight	352.41 g/mol [1][4]		
CAS Number	1228280-29-2	[1]	
Appearance	Yellow solid	[1]	
Purity	≥98% (HPLC)	[1]	
Solubility	DMSO: 50-70 mg/mL [1][4]		
Storage	2-8°C	[1]	
SMILES String	[s]1c(nc(c1NC(=O)c3ccc(cc3) C)C(=O)N)Nc2cccc2	[1]	
InChI Key	WCEDGRTWDSHZHF- UHFFFAOYSA-N	[1]	

Biochemical Properties and Inhibitory Activity

KY-05009 is a potent, ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK).[4] [5][6] It has also been shown to inhibit Mixed Lineage Kinase 1 (MLK1).[1][7] The inhibitory activity of **KY-05009** is detailed in the table below.

Target	Inhibition Metric	Value	Reference
TNIK	Ki	100 nM	[1][4][5]
TNIK	IC50	9 nM	[1][7]
MLK1	IC50	18 nM	[1][7]

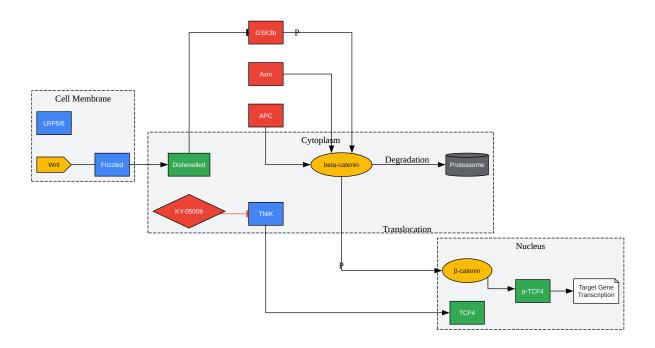
Mechanism of Action and Signaling Pathways

KY-05009 exerts its biological effects by inhibiting TNIK, a serine/threonine kinase that plays a crucial role in various signaling pathways, most notably the Wnt and Transforming growth factor- β (TGF- β) pathways.



Inhibition of the Wnt Signaling Pathway

TNIK is a key component of the Wnt/ β -catenin signaling pathway, where it phosphorylates T-cell factor 4 (TCF4), a transcription factor that, in complex with β -catenin, drives the expression of Wnt target genes.[7] By inhibiting TNIK, **KY-05009** prevents the phosphorylation of TCF4, thereby suppressing the transcriptional activity of Wnt target genes.[5][7] This leads to a reduction in cell proliferation and the induction of apoptosis in cancer cells.[4][5]



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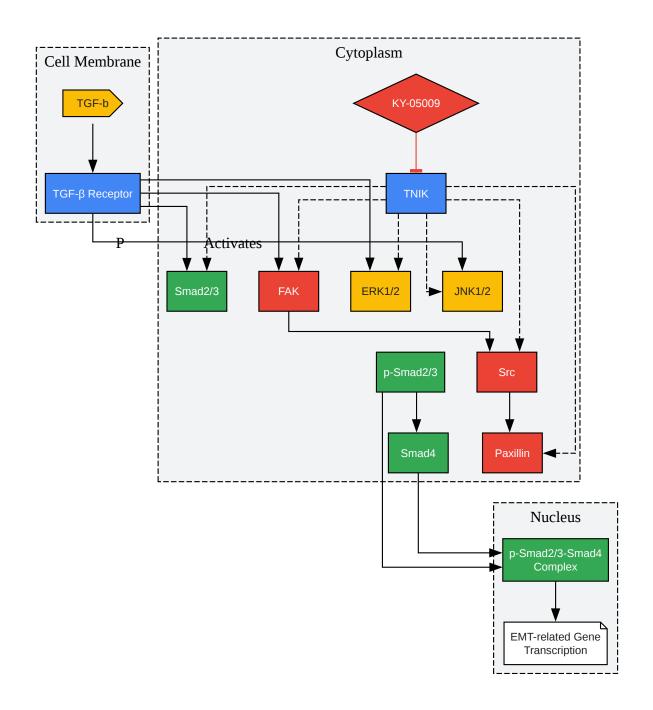


Inhibition of the Wnt signaling pathway by KY-05009.

Attenuation of the TGF-β Signaling Pathway

KY-05009 also significantly inhibits the TGF- β -activated epithelial-to-mesenchymal transition (EMT).[5] It achieves this by attenuating both Smad and non-Smad signaling pathways. **KY-05009** has been shown to inhibit the TGF- β 1-induced phosphorylation of Smad2, a key step in the canonical Smad pathway.[7] Furthermore, it impacts non-Smad pathways by inhibiting the phosphorylation of FAK, Src, paxillin, ERK1/2, and JNK1/2.[1][3]





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Attenuation of TGF- β signaling pathways by **KY-05009**.



Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of **KY-05009**.

TNIK Kinase Assay (ATP Competition)

This assay determines the inhibitory constant (K_i) of **KY-05009** against TNIK.

- Principle: The assay measures the ability of KY-05009 to compete with ATP for binding to the TNIK kinase domain.
- Methodology: A recombinant TNIK kinase domain is incubated with a fixed concentration of a
 fluorescently labeled ATP tracer and varying concentrations of KY-05009. The binding of the
 tracer to TNIK is measured by fluorescence polarization. The displacement of the tracer by
 KY-05009 is used to calculate the K_i value.

Cell Viability Assay

This assay assesses the cytotoxic effects of **KY-05009** on cancer cell lines.

- Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.
- Methodology:
 - Cells (e.g., A549, RPMI8226) are seeded in 96-well plates and allowed to adhere.
 - Cells are treated with a range of concentrations of KY-05009 for a specified duration (e.g., 24-72 hours).
 - A reagent such as Cell Counting Kit-8 (CCK-8) or MTT is added to the wells.
 - After incubation, the absorbance is measured using a microplate reader.
 - Cell viability is expressed as a percentage of the untreated control.

TOP/FOPflash Luciferase Reporter Assay



This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.

- Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (TOPflash) or a control plasmid with mutated binding sites (FOPflash). Activation of the Wnt pathway leads to the expression of luciferase.
- Methodology:
 - Cells are transfected with the TOPflash or FOPflash reporter plasmids.
 - Cells are treated with an activator of the Wnt pathway (e.g., Wnt3a conditioned media or TGF-β1) in the presence or absence of KY-05009.
 - After treatment, cells are lysed, and luciferase activity is measured using a luminometer.
 - The ratio of TOPflash to FOPflash activity is calculated to determine the specific TCF/LEFmediated transcriptional activity.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylation status of signaling proteins.

- Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
- Methodology:
 - Cells are treated with KY-05009 and/or signaling pathway activators.
 - Cells are lysed, and protein concentration is determined.
 - Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.
 - Proteins are transferred to a PVDF or nitrocellulose membrane.



- The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Smad2, β-catenin, GAPDH).
- The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Immunoprecipitation

This method is used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate.

- Principle: An antibody specific to the protein of interest is used to capture the protein, which is then precipitated out of solution using antibody-binding beads.
- Methodology:
 - Cell lysates are prepared from treated cells.
 - The lysate is pre-cleared to reduce non-specific binding.
 - A primary antibody against the target protein (e.g., TCF4) is added to the lysate and incubated.
 - Protein A/G-agarose or magnetic beads are added to capture the antibody-protein complexes.
 - The beads are washed to remove non-specifically bound proteins.
 - The captured proteins are eluted from the beads and analyzed by Western blot.

Summary and Future Directions

KY-05009 is a well-characterized small molecule inhibitor of TNIK with potent activity against key signaling pathways implicated in cancer progression, particularly the Wnt and TGF-β pathways. The detailed chemical, biochemical, and cellular data presented in this guide provide



a solid foundation for researchers exploring the therapeutic potential of TNIK inhibition. Future research may focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of **KY-05009** in combination with other anti-cancer agents. The experimental protocols and pathway diagrams provided herein offer a valuable resource for the design and execution of such studies.

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